molecular formula C16H15ClN8 B3004612 5-Chloro-6-(methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)nicotinonitrile CAS No. 2320415-21-0

5-Chloro-6-(methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)nicotinonitrile

Cat. No. B3004612
CAS RN: 2320415-21-0
M. Wt: 354.8
InChI Key: PPRIRWBLFWCKAD-UHFFFAOYSA-N
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Description

The compound “5-Chloro-6-(methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)nicotinonitrile” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides, which are widely used as reagents for the synthesis of heterocyclic compounds . The synthesis process can involve condensation reactions and the use of precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The triazole ring is a key structural component, and the compound also contains a pyridazin ring and an azetidin ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The triazole ring, in particular, is known to participate in a variety of reactions .

Scientific Research Applications

Energetic Materials Development

Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine structure have been explored for their potential as energetic materials . These materials are crucial in the development of explosives, propellants, and pyrotechnics. The specific compound could be investigated for its insensitivity to external stimuli, thermal stability, and detonation performance, which are key parameters for energetic materials.

Pharmacological Research

The triazole core, present in the compound’s structure, is known for its versatility in pharmacology . It can bind with various enzymes and receptors, exhibiting a wide range of biological activities. This compound could be studied for potential antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, and analgesic properties.

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a fundamental aspect of medicinal chemistry and materials science. The compound could be used as a starting material or intermediate in the synthesis of other heterocyclic compounds, leading to a variety of structurally diverse products .

Heat-Resistant Explosives

Some [1,2,4]triazolo[4,3-b]pyridazine derivatives have shown significant potential as heat-resistant explosives . The compound could be evaluated for its performance in high-temperature environments, which is critical for certain military and industrial applications.

Primary Explosives Development

The sensitivity and detonation performance of [1,2,4]triazolo[4,3-b]pyridazine derivatives make them candidates for primary explosives . These are used to initiate larger charges and are an essential component of many explosive devices.

Antimicrobial Agents

The triazole moiety is a common feature in many antimicrobial drugs. This compound could be part of new classes of antibacterial agents designed to combat multidrug-resistant pathogens, addressing a critical need in healthcare .

Future Directions

The future research directions could involve further exploration of the biological activities of this compound, as well as the development of new synthetic routes. The triazole ring, in particular, is a key structural component in a number of drug classes, suggesting potential pharmaceutical applications .

properties

IUPAC Name

5-chloro-6-[methyl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN8/c1-10-20-21-14-3-4-15(22-25(10)14)24-8-12(9-24)23(2)16-13(17)5-11(6-18)7-19-16/h3-5,7,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRIRWBLFWCKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=C(C=C(C=N4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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